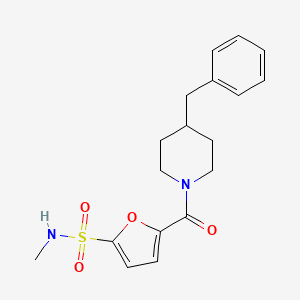
5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide, also known as BZP, is a synthetic compound that has been used in scientific research for its potential as a therapeutic agent. It belongs to a class of compounds known as piperazines and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
5-(4-Benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide and similar sulfonamide compounds have been extensively studied for their inhibitory activity against carbonic anhydrase (CA), an enzyme involved in critical physiological processes such as CO2 transport, pH regulation, and ion exchange. Research indicates that sulfonamide derivatives can effectively inhibit various isoforms of carbonic anhydrase, which are targeted for therapeutic interventions in conditions like glaucoma, epilepsy, and certain types of cancer. For example, novel acridine and bis acridine sulfonamides were synthesized and found to effectively inhibit cytosolic carbonic anhydrase isoforms II and VII, showcasing the potential of sulfonamide derivatives in medical applications (Ulus et al., 2013).
Antibacterial and Environmental Degradation
Sulfonamide antibiotics, due to their persistence in the environment, have raised concerns regarding antibiotic resistance propagation. Studies on Microbacterium sp. strain BR1 demonstrated an unusual degradation pathway for sulfamethoxazole and other sulfonamides, involving ipso-hydroxylation followed by fragmentation. This highlights the environmental impact of sulfonamides and suggests mechanisms for mitigating antibiotic resistance spread (Ricken et al., 2013).
Complexation with Metal Ions
Tosylated 4-aminopyridine and other sulfonylated compounds have shown significant applications in the field of medicine as antibiotics. Research into the complexation of these compounds with metal ions like Ni(II) and Fe(II) indicates potential to enhance their biological and catalytic capabilities, suggesting a route to increase the effectiveness of sulfonamide-based pharmaceuticals (Orie et al., 2021).
Green Synthesis and Catalysts
The development of environmentally benign synthesis methods for carbon-nitrogen bonds is crucial in chemical research. A study demonstrated a novel, green approach for coupling sulfonamides and alcohols using a nanostructured catalyst, highlighting the potential for efficient and environmentally friendly production of sulfonamide derivatives (Shi et al., 2009).
Antiglaucoma Agents
Research into sulfonamide derivatives for antiglaucoma applications has led to the synthesis of compounds with high affinity for carbonic anhydrase isozymes relevant to glaucoma treatment. These studies reveal the potential of sulfonamides in developing topically acting antiglaucoma agents with better efficacy and duration of action compared to standard drugs (Casini et al., 2003).
Propiedades
IUPAC Name |
5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-19-25(22,23)17-8-7-16(24-17)18(21)20-11-9-15(10-12-20)13-14-5-3-2-4-6-14/h2-8,15,19H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRFDLOPQPRGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2859768.png)
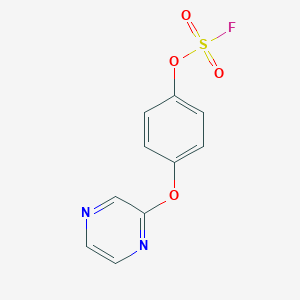
![4-(4-bromo-2-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2859771.png)
![5-fluoro-2-methyl-3-[2-(1H-tetrazol-1-yl)ethyl]-1H-indole](/img/structure/B2859773.png)
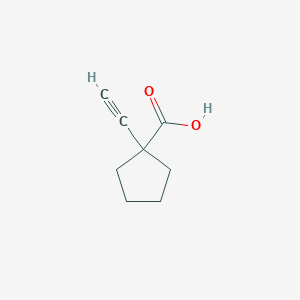
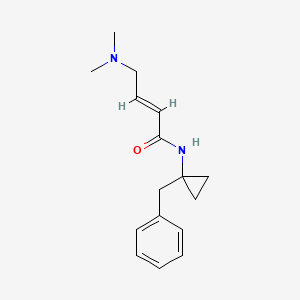
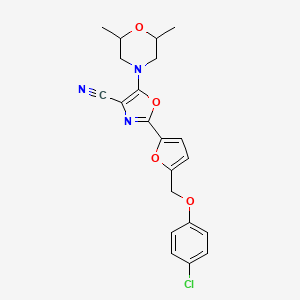
![1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B2859782.png)


![2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/no-structure.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2859786.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2859787.png)
![(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2859789.png)